Ethyl 2-Hydroxybutyrate

Description

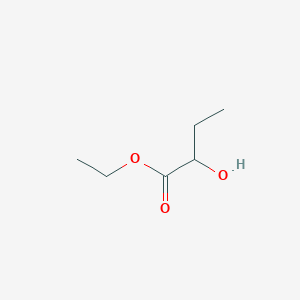

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOQRSLYPHAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334629 | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52089-54-0 | |

| Record name | Ethyl 2-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Hydroxybutanoate and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods leverage the high selectivity of biological catalysts, such as enzymes and microorganisms, to produce specific stereoisomers of ethyl 2-hydroxybutanoate (B1229357). These methods are often favored for their mild reaction conditions and high enantiomeric excess.

Biocatalytic Pathways for Enantioselective Synthesis

The enantioselective synthesis of ethyl 2-hydroxybutanoate derivatives, such as ethyl (R)-2-hydroxy-4-phenylbutyrate, can be achieved through the asymmetric reduction of a prochiral precursor. jiangnan.edu.cn This biocatalytic approach offers high enantioselectivity and operates under mild conditions, making it an environmentally compatible option. jiangnan.edu.cn For instance, the reduction of ethyl 2-oxo-4-phenylbutyrate to (R)-ethyl 2-hydroxy-4-phenylbutyrate is a key step in producing various angiotensin-converting enzyme (ACE) inhibitors. jiangnan.edu.cnrsc.org

Another significant pathway is the enzymatic resolution of racemic mixtures. For example, lipase (B570770) AK has been used for the kinetic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate, achieving an enantiomeric excess of up to 99%. researchgate.net Similarly, the lipase from Candida cylindracea demonstrates high enantioselectivity in the esterification of 2-hydroxy acids with primary alcohols. researchgate.net

Application of Enzymes and Microorganisms in Production

A wide array of microorganisms and enzymes are employed in the production of chiral hydroxy esters. For the synthesis of (R)-ethyl 2-hydroxy-4-phenylbutyrate, various yeast strains, including Candida krusei, have proven effective. jiangnan.edu.cn Specifically, Candida krusei SW2026 has demonstrated the ability to produce (R)-HPBE with high yield and enantioselectivity. jiangnan.edu.cn The use of whole-cell biocatalysts, such as recombinant E. coli expressing specific reductases, is also a common strategy. researchgate.netnih.gov For example, an NADH-dependent reductase (ClCR) expressed in E. coli has been successfully used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate for the drug atorvastatin. nih.gov

The reaction conditions, including the choice of solvent and the use of co-substrates like glucose, can significantly influence the yield and enantioselectivity of the biotransformation. jiangnan.edu.cn For instance, conducting the reaction in a biphasic system of water and an organic solvent like dibutyl phthalate (B1215562) has been shown to improve both the yield and the enantiopurity of the product. jiangnan.edu.cn

Table 1: Microorganisms and Enzymes in the Synthesis of Ethyl 2-hydroxybutanoate Derivatives

| Product | Precursor | Microorganism/Enzyme | Key Findings | Reference |

| (R)-Ethyl 2-hydroxy-4-phenylbutyrate | Ethyl 2-oxo-4-phenylbutyrate | Candida krusei SW2026 | High yield (82.0%) and enantiomeric excess (97.4%) in a biphasic system. | jiangnan.edu.cn |

| (R)-Ethyl 2-hydroxy-4-phenylbutyrate | Racemic ethyl-2-hydroxy-4-phenylbutyrate | Lipase AK | Enantiomeric excess up to 99% through enzymatic resolution. | researchgate.net |

| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Ethyl 4-chloro-3-oxobutanoate | E. coli expressing NADH-dependent reductase (ClCR) | High yield (96.4%) and excellent enantiomeric excess (>99%) in a biphasic system. | nih.gov |

| (S)-2-hydroxybutyric acid | L-threonine | Cascade biocatalysis system in E. coli | Optically pure (S)-2-HBA produced from a bulk chemical. | researchgate.net |

Catalytic Organic Synthesis

Catalytic organic synthesis provides alternative routes to ethyl 2-hydroxybutanoate and its derivatives, often utilizing metal-based or organic catalysts to drive esterification and transesterification reactions.

Lewis Acid Catalysis in Esterification Reactions

Lewis acids are effective catalysts for the esterification of carboxylic acids with alcohols. organic-chemistry.org The mechanism involves the activation of the carboxylic acid by the Lewis acid, making it a more reactive electrophile for nucleophilic attack by the alcohol. organic-chemistry.org Various Lewis acids, including salts of hafnium(IV), zirconium(IV), magnesium, and copper, have been shown to catalyze these reactions efficiently. organic-chemistry.orgorganic-chemistry.org For instance, bismuth(III) compounds have been studied as Lewis acid catalysts for esterification, with Bi(OTf)3 showing full conversion in some cases, although side reactions like ether formation can occur. rug.nl The Pinner reaction, promoted by Lewis acids, offers a mild and chemoselective method for synthesizing carboxylic esters from alcohols and nitriles. beilstein-journals.org

N-Heterocyclic Carbene Catalyzed Trans-esterification

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for transesterification reactions. nih.govrhhz.net These catalysts can mediate the acylation of alcohols with various esters, including enol acetates and methyl esters, under mild conditions and with low catalyst loadings. nih.gov The NHC-catalyzed transesterification protocol can be simplified by generating the carbene catalyst in situ. nih.gov This method has been successfully applied to the synthesis of acetyltributylcitrate, a non-toxic plasticizer, through the reaction of tributyl citrate (B86180) with vinyl acetate (B1210297). rhhz.net NHCs have also been used in transformylation reactions, converting alcohols to formate (B1220265) esters using methyl formate as the formyl transfer agent. organic-chemistry.org

Solid Catalyst Systems in Organic Conversions

Solid catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture. Mesoporous materials, such as Zr-SBA-15, have been used to catalyze the conversion of biomass-derived feedstocks into valuable chemicals, including ethyl 2-hydroxybutanoate. researchgate.netgoogle.com These catalysts possess both Lewis and Brønsted acid sites, which are crucial for reactions like the conversion of cellulose (B213188) into ethyl lactate (B86563) and ethyl 2-hydroxybutanoate. researchgate.net The surface area and pore size of these solid catalysts are important factors influencing their catalytic activity and selectivity. google.com For example, Sn-Beta zeolites have been employed in the conversion of sugars to esters like ethyl lactate, with the Lewis acidity of the tin sites playing a key role in the reaction. dtu.dk

Table 2: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

| Lewis Acids (e.g., Hf(IV), Zr(IV) salts) | Esterification | Efficient catalysis, can be influenced by water removal. | organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Trans-esterification | Mild reaction conditions, low catalyst loadings, can be generated in situ. | nih.gov |

| Solid Catalysts (e.g., Zr-SBA-15, Sn-Beta) | Biomass Conversion/Esterification | Reusable, shape selectivity, combines Lewis and Brønsted acidity. | researchgate.netgoogle.comdtu.dk |

Hydrothermal Synthesis in Subcritical and Supercritical Media

Hydrothermal synthesis utilizes water or other solvents, such as ethanol (B145695), at elevated temperatures and pressures to facilitate chemical reactions. These conditions can be either subcritical (below the critical point of the solvent) or supercritical (above the critical point), where the solvent exhibits unique properties that can enhance reaction rates and selectivity.

The production of Ethyl 2-hydroxybutanoate (EHB) has been demonstrated as part of the conversion of biomass-derived carbohydrates in supercritical solvent systems. In one notable approach, cellulose is converted in a supercritical mixture of ethanol and water (95:5 w/w) using a mesoporous Zr-SBA-15 silicate (B1173343) catalyst. Under optimal conditions of 260°C for 6 hours, this process yields a mixture of valuable chemicals, including ethyl lactate (EL), ethyl levulinate (ELE), and Ethyl 2-hydroxybutanoate (EHB). The presence of the Zr-SBA-15 catalyst, which possesses both Lewis and Brønsted acid sites, is crucial for facilitating the cascade of reactions, including depolymerization, retro-aldol condensation, and esterification. The addition of a small amount of water to the supercritical ethanol is thought to enhance the hydrolytic degradation of the cellulose feedstock.

Table 1: Product Yields from Cellulose Conversion in Supercritical Ethanol-Water

| Catalyst | Solvent System (Ethanol:Water) | Temperature (°C) | Time (h) | Ethyl Lactate (EL) Yield (%) | Ethyl 2-hydroxybutanoate (EHB) Yield (%) | Ethyl Levulinate (ELE) Yield (%) |

| Zr-SBA-15 | 95:5 | 260 | 6 | ~30 | Noticeable amounts | ~5.1 |

| None | 95:5 | 260 | 6 | ~2.1 | Not specified | Not specified |

Data compiled from studies on cellulose conversion.

Multistep Chemical Synthesis Strategies

Beyond single-pot hydrothermal methods, multistep strategies are employed to create Ethyl 2-hydroxybutanoate and, more specifically, its derivatives with tailored properties. These routes allow for greater control over the final molecular architecture.

Strategies for Incorporating Ether Linkages in Derivatives

A primary method for forming ether linkages on a hydroxyl-containing molecule like Ethyl 2-hydroxybutanoate is the Williamson ether synthesis . wikipedia.orglibretexts.org This classic SN2 reaction involves two main steps:

Deprotonation: The hydroxyl group of Ethyl 2-hydroxybutanoate is deprotonated using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl tosylate, displacing the halide or tosylate leaving group to form the desired ether. wikipedia.org

This method has been successfully applied to synthesize dicarboxylic acids with ether moieties, where ethyl 2-hydroxybutanoate was reacted with bistosylates in the presence of sodium hydride and 18-crown-6. acs.org The choice of a non-protic solvent like tetrahydrofuran (B95107) (THF) is common for this reaction. acs.org When working with sensitive substrates, milder bases such as silver oxide may be used to prevent degradation. orgoreview.com

Table 2: General Scheme for Williamson Ether Synthesis of Ethyl 2-alkoxybutanoates

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | Ethyl 2-hydroxybutanoate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Sodium ethyl 2-butanoate-alkoxide |

| 2 | Sodium ethyl 2-butanoate-alkoxide | Alkyl Halide (R-X) | Tetrahydrofuran (THF) | Ethyl 2-alkoxybutanoate + NaX |

Stereochemical Considerations in Synthetic Pathways

Ethyl 2-hydroxybutanoate possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-ethyl 2-hydroxybutanoate and (R)-ethyl 2-hydroxybutanoate. For many applications, particularly in pharmaceuticals, producing a single, optically pure enantiomer is critical.

The most effective strategies for controlling stereochemistry involve the asymmetric reduction of the prochiral precursor, ethyl 2-oxobutanoate. This is predominantly achieved through biocatalysis, using whole-cell microorganisms or isolated enzymes that exhibit high stereoselectivity.

Whole-Cell Biocatalysis: Various yeasts are capable of stereoselectively reducing β-keto esters. For instance, Kluyveromyces marxianus can produce (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate, while Pichia glucozyma yields the (2S,3S) stereoisomer from the corresponding keto-ester. researchgate.net Baker's yeast (Saccharomyces cerevisiae) is also widely used for these reductions. studycorgi.comorgsyn.org

Isolated Enzymes: For even greater precision, purified or overexpressed enzymes are used. Carbonyl reductases and alcohol dehydrogenases are particularly effective. An NADPH-dependent reductase from the bacterium Klebsiella pneumoniae has been purified and shown to stereoselectively reduce esters of 2-methyl-3-oxobutanoic acid. nih.govtandfonline.com Similarly, alcohol dehydrogenases from Candida parapsilosis and Serratia marcescens have been employed for the asymmetric synthesis of chiral hydroxybutanoates, achieving very high enantiomeric excess (ee%). tandfonline.comoup.comsci-hub.se These enzymatic systems often incorporate a cofactor regeneration cycle, for example, by using a co-substrate like glucose or 2-propanol, making the process more economically viable. tandfonline.comsci-hub.se

Table 3: Examples of Biocatalytic Stereoselective Reduction

| Biocatalyst | Substrate | Product Stereochemistry | Enantiomeric Excess (ee%) | Reference |

| Candida parapsilosis ATCC 7330 | Ethyl-4-chloro-3-oxobutanoate | (S)-ethyl-4-chloro-3-hydroxybutanoate | >99% | oup.com |

| Recombinant E. coli expressing Candida parapsilosis SADH | Ethyl 4-chloroacetoacetate | (R)-ethyl 4-chloro-3-hydroxybutanoate | >99% | tandfonline.com |

| Klebsiella pneumoniae IFO 3319 Reductase | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | High stereoselectivity | nih.govtandfonline.com |

| Baker's Yeast | Ethyl acetoacetate (B1235776) | (S)-(+)-ethyl 3-hydroxybutanoate | ~85-94% | chimia.chethz.ch |

Green Chemistry Principles in Ethyl 2-hydroxybutanoate Production

The synthesis of Ethyl 2-hydroxybutanoate is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer, renewable materials.

Several of the aforementioned synthetic methods align with these principles:

Use of Renewable Feedstocks: The hydrothermal synthesis of EHB from cellulose demonstrates the use of biomass, a renewable resource, instead of petroleum-based starting materials.

Catalysis: The preference for catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. The use of solid, recyclable catalysts like Zr-SBA-15 in hydrothermal synthesis and highly efficient biocatalysts (enzymes and whole cells) in asymmetric reduction minimizes waste and improves reaction efficiency. nih.govtandfonline.com

Safer Solvents and Auxiliaries: Hydrothermal methods that use water or ethanol as the reaction medium are inherently greener than those relying on volatile, toxic organic solvents. studycorgi.com Biocatalytic reductions are typically performed in aqueous media under mild conditions, further enhancing the safety and environmental profile of the process. orgsyn.orgoup.com

Energy Efficiency: Biocatalytic reactions often proceed at or near ambient temperature and pressure, significantly reducing the energy demands compared to traditional chemical syntheses that may require harsh conditions. tandfonline.comtandfonline.com

Table 4: Application of Green Chemistry Principles in EHB Synthesis

| Green Chemistry Principle | Application in EHB Synthesis |

| 1. Prevention | Using highly selective catalysts (enzymes, Zr-SBA-15) to minimize byproduct formation. |

| 2. Atom Economy | Designing synthetic routes that incorporate most of the starting materials into the final product. |

| 7. Use of Renewable Feedstocks | Synthesis from biomass sources like cellulose. |

| 8. Reduce Derivatives | Direct enzymatic reduction of keto-esters to the desired chiral alcohol avoids protection/deprotection steps. |

| 9. Catalysis | Widespread use of biocatalysts (yeasts, enzymes) and solid acid catalysts (Zr-SBA-15) over stoichiometric reagents. |

| 5. Safer Solvents & Auxiliaries | Use of water, ethanol, or supercritical CO₂ as reaction media. |

| 6. Design for Energy Efficiency | Performing reactions at ambient temperature and pressure (e.g., biocatalysis). |

Coordination Chemistry and Metal Complexation with Ethyl 2 Hydroxybutanoate

Formation and Characterization of Transition Metal Complexes

The chelating nature of ehbaH₂ has been extensively utilized to synthesize and study various transition metal complexes, most notably with chromium in its +3, +4, and +5 oxidation states. nih.gov

Stable complexes of chromium in different oxidation states have been successfully prepared using 2-ethyl-2-hydroxybutanoic acid as a stabilizing ligand. The reduction of hexavalent chromium (Cr(VI)) in media buffered by ehbaH₂ can yield stabilized solutions of Cr(IV) or Cr(V) complexes. researchgate.netrsc.org For instance, the reduction of HCrO₄⁻ with reagents like As(III) or Sn(II) in the presence of ehbaH₂ produces a distinct pink-colored Cr(IV) complex. researchgate.net

The primary complexes formed and studied are:

[Cr(V)O(ehba)₂]⁻ : This oxochromate(V) complex is a well-characterized and frequently studied model compound. nih.gov It is often prepared as a sodium salt, Na[CrO(ehba)₂], from sodium dichromate and 2-ethyl-2-hydroxybutanoic acid in acetone.

[Cr(IV)O(ehbaH)₂]⁰ : This neutral oxochromium(IV) complex is generated in situ, for example, through the reaction of Cr(VI) with As(III) in the presence of the ligand. nih.gov It is a key intermediate in many redox reactions involving chromium. researchgate.net

[Cr(III)(ehbaH)₂(OH₂)₂]⁺ : This is the resulting chromium(III) product from the reduction or disproportionation of the higher oxidation state complexes. nih.gov

The stabilization of these various oxidation states by a single ligand allows for detailed comparative studies of their structural and electronic properties.

Advanced spectroscopic techniques have been indispensable in elucidating the structures of these chromium-ehba complexes, particularly in solution where they are most relevant to chemical and biological processes. X-ray Absorption Fine Structure (XAFS) spectroscopy has been a powerful tool for determining the coordination environments in frozen aqueous solutions. nih.gov

Studies have revealed distinct geometries for the different oxidation states. nih.gov The Cr(V) complex, [Cr(V)O(ehba)₂]⁻, and the Cr(IV) complex, [Cr(IV)O(ehbaH)₂]⁰, both adopt a five-coordinate, distorted trigonal bipyramidal geometry. nih.gov In contrast, the Cr(III) product, [Cr(III)(ehbaH)₂(OH₂)₂]⁺, is six-coordinate with an octahedral geometry. nih.gov

A key structural difference between the Cr(V) and Cr(IV) complexes lies in the protonation of the ligand's alcoholato groups. In the Cr(IV) species, these groups are protonated, leading to a significant elongation of the corresponding Cr-O bonds (approximately 2.0 Å) compared to the Cr(V) complex (approximately 1.8 Å). nih.gov This structural variance is reflected in their differing chemical reactivities. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is also a crucial technique for characterizing the paramagnetic Cr(V) species. nih.gov

| Complex | Oxidation State | Coordination Number | Geometry | Key Spectroscopic Finding (XAFS) |

| [Cr(V)O(ehba)₂]⁻ | Cr(V) | 5 | Distorted Trigonal Bipyramidal | Cr-O(alcoholato) bond length ~1.8 Å. nih.gov |

| [Cr(IV)O(ehbaH)₂]⁰ | Cr(IV) | 5 | Distorted Trigonal Bipyramidal | Protonated alcoholato groups lead to longer Cr-O bonds (~2.0 Å). nih.gov |

| [Cr(III)(ehbaH)₂(OH₂)₂]⁺ | Cr(III) | 6 | Octahedral | Distinctly different geometry from the Cr(V) and Cr(IV) complexes. nih.gov |

Redox Chemistry and Electron Transfer Mechanisms in Metal Complexes

The chromium-ehba complexes exhibit rich redox chemistry, participating in disproportionation and reduction reactions that are central to understanding the mechanisms of chromium in various chemical systems.

3Cr(V) → 2Cr(VI) + Cr(III)

This reaction is complex, with its rate being influenced by pH and the concentration of the ehba ligand. nih.gov The initial rate of Cr(V) decay increases with higher pH but decreases in the presence of a large excess of the ligand. nih.gov The reaction is also notably accelerated by phosphate (B84403). nih.gov Importantly, these studies provided the first direct evidence for the formation of Cr(IV) as an intermediate in the disproportionation process. nih.gov

The Cr(IV) species itself can also disproportionate according to the reaction: researchgate.net

2Cr(IV) → Cr(III) + Cr(V)

This disproportionation is quantitative in solutions with pH 2.5-4.0 and is significantly catalyzed by Mn(II). researchgate.net The rate of the uncatalyzed reaction is second order in [Cr(IV)]. researchgate.net

| Reaction | Reactant | Products | Key Features |

| Cr(V) Disproportionation | [Cr(V)O(ehba)₂]⁻ | Cr(VI) and [Cr(III)(ehbaH)₂(OH₂)₂]⁺ | Involves a Cr(IV) intermediate; rate is pH and ligand dependent. nih.gov |

| Cr(IV) Disproportionation | [Cr(IV)O(ehbaH)₂]⁰ | [Cr(III)(ehbaH)₂(OH₂)₂]⁺ and [Cr(V)O(ehba)₂]⁻ | Second order in Cr(IV); catalyzed by Mn(II). researchgate.net |

The stabilized Cr(IV)-ehba complex undergoes reduction by various reagents. The kinetics of these reactions provide insight into electron transfer mechanisms. For example, the reduction of the Cr(IV) complex by hydrazine (B178648) is facile but is inhibited by both excess ligand and increasing hydrogen ion concentration. researchgate.net

Kinetic studies of reductions with various one-electron reductants have been used to calculate the formal potentials for the chromium redox couples when chelated by ehba. researchgate.net These studies point to the crucial role of protonation and ligation equilibria in controlling the reactivity of the Cr(IV) center. researchgate.net For instance, kinetic dependencies on pH and ligand concentration suggest that the Cr(IV) oxidant can be converted into a less reactive deprotonated form and an unreactive form with extra ligation. researchgate.net The reduction of Cr(V) to Cr(III) by various reagents often proceeds stepwise, with the Cr(V) → Cr(IV) conversion being the rate-determining step, followed by a more rapid Cr(IV) → Cr(III) reduction.

Catalysis and Inhibition Effects on Redox Pathways

Ethyl 2-hydroxybutanoate (B1229357) and its corresponding ligand, 2-ethyl-2-hydroxybutanoate (ehba), play a significant role in the catalysis and inhibition of redox pathways, particularly those involving chromium species. The complex bis(2-ethyl-2-hydroxybutanoato)oxochromate(V) has been explored as a catalyst in oxidation reactions due to its capacity to facilitate electron transfer. ontosight.ai

The disproportionation of the Cr(V) complex, [CrVO(ehba)2]-, which follows the stoichiometry 3Cr(V) → 2Cr(VI) + Cr(III), is accelerated by the presence of phosphate. acs.org However, it is not affected by acetate (B1210297), HEPES, or Tris buffers. acs.org The initial rates of Cr(V) decay increase with higher pH values but decrease in the presence of a large excess of the ehba ligand. acs.org

In the context of DNA cleavage, the reaction induced by Na[CrVO(ehba)2] is inhibited by an excess of the ehba ligand, the exclusion of oxygen, or the addition of organic compounds like alcohols, carboxylic acids, or DMSO. nih.govacs.org Interestingly, small additions of Mn(II) can suppress the formation of Cr(IV) intermediates during the disproportionation of the Cr(V) complex, presumably by catalyzing the disproportionation of Cr(IV). acs.org However, significantly higher concentrations of Mn(II) are required to inhibit the DNA cleavage induced by the Cr(V) complex. acs.org

The reduction of the chelated chromium(V) complex, sodium bis(2-ethyl-2-hydroxybutyrato)oxochromate(V), by uranium(IV) is inhibited by both H+ ions and an excess of the 2-ethyl-2-hydroxybutyrate ligand. Similarly, the reduction of aqueous chromium(IV) stabilized by the 2-ethyl-2-hydroxybutanoate ion with hydrazine or hydroxylamine (B1172632) is also inhibited by an excess of the ligand anion and by hydrogen ions. researchgate.net

The formation of chromium(IV) from the reduction of chromium(VI) by methanol (B129727) is accelerated by the 2-ethyl-2-hydroxybutanoate ion. researchgate.net

Table 1: Factors Influencing Redox Pathways Involving Ethyl 2-hydroxybutanoate Complexes

| Process | Catalyst/Accelerator | Inhibitor |

| Disproportionation of [CrVO(ehba)2]- | Phosphate | Excess ehba ligand |

| DNA cleavage by Na[CrVO(ehba)2] | - | Excess ehba ligand, O2 exclusion, organic compounds (alcohols, carboxylic acids, DMSO), high concentrations of Mn(II) |

| Reduction of Cr(V)-ehba complex by U(IV) | - | H+, excess ehba ligand |

| Reduction of Cr(IV)-ehba complex by hydrazine/hydroxylamine | - | H+, excess ehba ligand |

| Formation of Cr(IV) from Cr(VI) and methanol | 2-ethyl-2-hydroxybutanoate ion | - |

Role of Intermediates in Chromium Oxidation State Changes

Ethyl 2-hydroxybutanoate and its corresponding anion are crucial in stabilizing and allowing for the study of intermediate chromium oxidation states, namely Cr(V) and Cr(IV), during redox reactions.

The complex [CrVO(ehba)2]-, where ehba is 2-ethyl-2-hydroxybutanoate(2-), is a well-studied model compound for the biological activity of Cr(V). acs.org During its disproportionation, the formation of Cr(IV) intermediates has been directly observed. acs.org However, the spectral properties of these intermediates differ from well-characterized Cr(IV)-ehba complexes. acs.org

In the reduction of chromium(VI) by methanol, solutions buffered by 2-ethyl-2-hydroxybutanoic acid and its sodium salt allow for the direct detection of Cr(IV) as a long-lived intermediate. researchgate.net This Cr(IV) species is formed through a two-electron pathway. researchgate.net Once all the Cr(VI) is consumed, this Cr(IV) intermediate undergoes a very slow disproportionation to Cr(V) and Cr(III). researchgate.net

Furthermore, the reduction of the Cr(V) complex, sodium bis(2-ethyl-2-hydroxybutyrato)oxochromate(V), with uranium(IV) in the presence of excess ligand proceeds through a Cr(IV) intermediate. The formation and consumption of this intermediate are both inhibited by H+ and excess ligand.

The structure of the Cr(IV) complex with 2-ethyl-2-hydroxybutanoate has been investigated. X-ray absorption spectroscopy of the Cr(IV) complex with the ehbaH ligand (2-ethyl-2-hydroxybutanoate(1–)) in a frozen aqueous solution at pH 3.5 and in a large excess of the ligand indicates that the predominant form is the five-coordinate oxo complex, [CrIVO(ehbaH)2]0. rsc.org However, other research suggests a six-coordinate structure for CrIV(ehb)2 based on an estimated self-exchange rate. rsc.org

The reactivity of these intermediates is also a subject of study. A complex of chromium(IV) with 2-ethyl-2-hydroxybutanoic acid has been reported to be oxidized by chromium(VI). cdnsciencepub.com The proposed mechanism for DNA cleavage by Cr(V) and Cr(IV) complexes involves the partial aquation of the bis-chelated complexes to form reactive monochelated species that then bind to the DNA backbone and cause oxidation. nih.govacs.org

Table 2: Characterization and Reactivity of Chromium Intermediates with Ethyl 2-hydroxybutanoate

| Chromium Intermediate | Formation Pathway | Subsequent Reactions | Characterization Notes |

| Cr(IV) | Disproportionation of [CrVO(ehba)2]- | Disproportionates to Cr(V) and Cr(III) | UV-vis spectral properties differ from known Cr(IV)-ehba complexes. acs.org |

| Cr(IV) | Reduction of Cr(VI) by methanol in ehba buffer | Slow disproportionation to Cr(V) and Cr(III) after Cr(VI) is consumed; can be oxidized by Cr(VI). researchgate.netcdnsciencepub.com | Long-lived intermediate. researchgate.net |

| Cr(IV) | Reduction of Cr(V)-ehba complex by U(IV) | Reduced by U(IV). | Formation and consumption inhibited by H+ and excess ligand. |

| Cr(V) | - | Disproportionates to Cr(VI) and Cr(III). acs.org | [CrVO(ehba)2]- is a stable, well-studied complex. acs.org |

Biological and Biochemical Research Applications of Ethyl 2 Hydroxybutanoate Analogs

Investigation of Quorum Sensing Modulation in Pathogenic Bacteria

Synthesis and Evaluation of CAI-1 Ester Analogs

Structure-Activity Relationship Studies of Ester Analogs

Key findings from SAR studies include:

Stereochemistry: The stereochemistry at the C3-hydroxyl group is crucial for potency. The (S)-enantiomer of the C8-ester-CAI-1 analog is 28-fold more potent than its corresponding (R)-enantiomer. nih.gov

Tail Length: The length of the fatty acid tail significantly influences agonist activity. Analogs with C9 or C10 acyl tails generally exhibit the highest potency. nih.govprinceton.edu For example, adding a single methylene (B1212753) group to the C8 ester analog (to C9) enhances the EC₅₀ twofold. nih.gov

Tail Unsaturation: The position and geometry of double bonds in the tail affect activity. An (E)-alkene at the 2-position of the ester tail makes the analog 3-fold more active, while a (Z)-alkene at the same position decreases activity nearly 4-fold compared to the saturated version. nih.gov

Head Group: The α-hydroxy ester motif has proven to be a suitable and stable replacement for the native α-hydroxy ketone, providing a valuable framework for creating diverse analog libraries. nih.gov

| Analog | Modification | EC₅₀ (nM) | Max Response (%) |

| CAI-1 (native) | - | 38 | 100 |

| (S)-C8-ester-CAI-1 | Ester replacement | 24 | 106 |

| (R)-C8-ester-CAI-1 | Ester replacement | 670 | 102 |

| rac-C8-ester-CAI-1 | Ester replacement | 180 | 103 |

| 2-(E)-ester-CAI-1 | Alkene at C2 | 60 | 100 |

| 2-(Z)-ester-CAI-1 | Alkene at C2 | 680 | 99 |

Molecular Basis of Signal Molecule Recognition

Role in Biological Systems as a Biochemical Reagent

Mechanisms of DNA Cleavage Induced by Chromium Complexes

Chromium complexes are known for their ability to interact with and, in some cases, cleave DNA, a topic of great interest in toxicology and inorganic chemistry. acs.orgplos.org Research has explored the mechanisms of this interaction, particularly focusing on how different oxidation states of chromium [Cr(III), Cr(IV), Cr(V)] bind to DNA and induce damage. oup.comacs.org Analogs of ethyl 2-hydroxybutanoate (B1229357), specifically 2-ethyl-2-hydroxybutanoic acid, have been used as ligands in the formation of these chromium complexes to study their reactivity towards DNA. acs.org

Interaction with Phosphate (B84403) Backbone of DNA

The interaction between chromium ions and the DNA structure is multifaceted. Cr(III) can interact with DNA in at least two distinct ways. acs.orgoup.com Initially, a weak, reversible electrostatic interaction occurs between the positively charged Cr(III) ion and the negatively charged phosphate groups of the DNA backbone. acs.orgoup.comuwaterloo.ca This electrostatic binding can be disrupted by the presence of competing inorganic phosphate. acs.orguwaterloo.ca

Following this initial electrostatic association, a slower, more stable coordination can occur. acs.orgoup.com This involves the formation of covalent-like bonds between the chromium center and the DNA. While some studies suggest Cr(III) can form covalent bonds with the phosphate groups, it also coordinates strongly with the nucleobases, particularly guanine. acs.orgplos.org

In the context of DNA cleavage, chromium complexes containing ligands like 2-ethyl-2-hydroxybutanoate (ehba) have been studied. For example, the Cr(V) complex Na[CrVO(ehba)₂] has been shown to cause significant single-strand breaks in plasmid DNA. acs.org The proposed mechanism for this cleavage involves the binding of the chromium complex to the DNA phosphate backbone, followed by oxidation of the deoxyribose sugar moieties, ultimately leading to the cleavage of the DNA strand. acs.org

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 2 Hydroxybutanoate

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating and identifying volatile compounds like ethyl 2-hydroxybutanoate (B1229357) from complex sample matrices. Gas chromatography, in particular, is the method of choice due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of ethyl 2-hydroxybutanoate. ysi.comnsf.gov In this method, the volatile compounds from a sample are separated based on their boiling points and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

While specific validated methods for the routine analysis of ethyl 2-hydroxybutanoate are not extensively detailed in publicly available literature, the general approach involves a direct injection of a prepared sample extract into the GC-MS system. For instance, a general GC-MS method for analyzing volatile metabolites in fermented beverages, which could be adapted for ethyl 2-hydroxybutanoate, utilizes a simple liquid injection following sample preparation with sodium chloride and ethyl acetate (B1210297). nih.gov The analysis can be accomplished in a short time, often under 5 minutes, and allows for the identification of numerous compounds through comparison with mass spectral libraries. nsf.govnih.gov For instance, the NIST Mass Spectrometry Data Center contains mass spectral data for ethyl 2-hydroxybutanoate, which can be used for its identification. nih.gov

A typical GC-MS setup for the analysis of similar ethyl esters in wine involves a capillary column (e.g., BP21) with an oven temperature program that gradually increases from an initial temperature of around 40°C to a final temperature of about 220°C.

Table 1: Illustrative GC-MS Parameters for Analysis of Ethyl Esters in Wine (Note: These are general parameters for similar compounds and would require optimization for ethyl 2-hydroxybutanoate)

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Column | BP21 (50 m x 0.32 mm, 0.25 µm film thickness) |

| Oven Program | 40°C (1 min), then 3°C/min to 220°C (20 min hold) |

| Carrier Gas | Helium or Hydrogen |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | m/z 35-350 |

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with the sensitivity of the human nose as a detector. pfigueiredo.org As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port. A trained sensory panelist sniffs the effluent and records the aroma characteristics and intensity at specific retention times. This allows for the identification of odor-active compounds, even those present at concentrations too low for instrumental detection but still sensorially significant.

Sample Preparation Techniques for Volatile Analysis

The choice of an appropriate sample preparation method is critical for the successful analysis of volatile compounds like ethyl 2-hydroxybutanoate. The goal is to efficiently extract and concentrate the analyte from the sample matrix while minimizing interference from other components.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile organic compounds from various matrices, including food and beverages. nih.govresearchgate.net In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.

Table 2: Key Parameters for HS-SPME Optimization

| Parameter | Description | Common Range/Options |

| Fiber Coating | The type of sorbent on the fiber determines its selectivity for different analytes. | DVB/CAR/PDMS, PDMS, PA |

| Extraction Temperature | Affects the vapor pressure of the analytes and their partitioning into the headspace. | 30 - 80 °C |

| Extraction Time | The duration the fiber is exposed to the headspace, allowing for equilibrium to be reached. | 15 - 60 min |

| Salt Addition | Increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace. | 0 - 30% (w/v) NaCl |

| Agitation | Stirring or shaking the sample helps to accelerate the mass transfer of analytes into the headspace. | 250 - 500 rpm |

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another powerful and sensitive sample preparation technique for the enrichment of organic compounds from liquid samples. nih.gov It is based on the same principle as SPME but utilizes a much larger volume of the sorbent phase, which is coated onto a magnetic stir bar. The stir bar is placed in the liquid sample and stirred for a defined period, allowing for the extraction of analytes into the sorbent phase. The stir bar is then removed, rinsed, dried, and thermally desorbed in a GC injector.

The most common sorbent used in SBSE is polydimethylsiloxane (B3030410) (PDMS), which is effective for the extraction of non-polar compounds. nih.gov The extraction efficiency can be influenced by modifying the sample matrix, such as adjusting the pH or adding salt. gcms.cz SBSE has been successfully applied to the analysis of various volatile compounds in wine, including esters and phenols. For the analysis of oak volatiles in wine, optimal SBSE conditions were found to be stirring for 90 minutes at room temperature. Although SBSE is a promising technique for the analysis of trace-level flavor compounds, specific applications and validated methods for ethyl 2-hydroxybutanoate are not well-documented.

Liquid-Liquid Extraction Methodologies

Liquid-Liquid Extraction (LLE) is a traditional and robust method for sample preparation. It involves the partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is crucial and depends on the polarity of the target analyte. For a moderately polar compound like ethyl 2-hydroxybutanoate, solvents such as dichloromethane (B109758) or ethyl acetate are often used. nih.govcabidigitallibrary.org

A typical LLE procedure for analyzing wine involves adding a specific volume of an organic solvent to the wine sample in a separatory funnel. The mixture is shaken vigorously to facilitate the transfer of the analyte into the organic phase. After allowing the phases to separate, the organic layer containing the analyte is collected. This process may be repeated multiple times with fresh solvent to improve recovery. The combined organic extracts are then often dried (e.g., with anhydrous sodium sulfate) and concentrated before GC analysis. mdpi.com While LLE is a well-established technique, it can be time-consuming and requires significant volumes of organic solvents. nih.gov

Enantiomeric Excess Determination via Gas-Liquid Chromatography

Gas-Liquid Chromatography (GLC), particularly using a chiral stationary phase, is a powerful method for the separation and quantification of the enantiomers of ethyl 2-hydroxybutanoate and its analogs. This technique allows for the determination of the enantiomeric excess (ee), a critical parameter in stereoselective synthesis and for evaluating the stereochemical outcome of a reaction.

Detailed research into the enantiomeric distribution of the closely related compound, ethyl 2-hydroxy-3-methylbutanoate (B1261901), in wines demonstrates the utility of this approach. In one study, enantiomers were quantified in 99 different wines using chiral gas chromatography with a γ-cyclodextrin stationary phase. The analysis revealed a clear predominance of the (R)-enantiomer in both red and white wines. The findings highlighted that the enantiomeric ratio could vary significantly, with one 1993 red wine exhibiting a maximum (R/S) ratio of 94/6. This demonstrates the capability of chiral GLC to accurately determine the enantiomeric composition even in complex matrices.

Table 1: Enantiomeric Distribution of Ethyl 2-hydroxy-3-methylbutanoate in Wine Samples

| Wine Type | Predominant Enantiomer | Maximum Observed (R/S) Ratio |

| Red Wine | R | 94/6 |

| White Wine | R | Not specified |

This interactive table summarizes findings from a study on a related ester, illustrating the type of data obtainable for ethyl 2-hydroxybutanoate using chiral GLC. researchgate.net

The method typically involves the extraction of the analyte from the sample matrix, followed by direct injection into the gas chromatograph. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and individual quantification. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Spectroscopic Methods in Mechanistic Studies

Spectroscopic techniques are indispensable for investigating the reaction mechanisms involving ethyl 2-hydroxybutanoate. They provide detailed information on molecular structure, the nature of transient intermediates, and the kinetics of chemical transformations.

X-ray Absorption Spectroscopy (XAS) is a potent element-specific technique for determining the local geometric and electronic structure of an absorbing atom in any state of matter. theijes.com It is particularly valuable for characterizing the structure of metal complexes in solution, which is often not possible with crystallography. bohrium.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on the number, type, and distances of neighboring atoms. nih.gov

The utility of XAS has been demonstrated in the study of a chromium(IV) complex formed with 2-ethyl-2-hydroxybutanoate(1–) (ehbaH). The first-ever X-ray absorption spectrum of this rare Cr(IV) complex was obtained in a frozen aqueous solution. sphinxsai.com Analysis of the XAS data revealed that at pH 3.5 and with a large excess of the ligand, the dominant species is a five-coordinate oxo complex, [CrIVO(ehbaH)2]0. sphinxsai.com Further detailed studies combining XAS data with multiple-scattering fitting have been used to determine the precise structures of Cr(V), Cr(IV), and Cr(III) complexes with ethyl 2-hydroxybutanoate in solution. nih.gov

Table 2: Structural Parameters of Chromium-ehba Complexes Determined by XAS

| Complex Species | Oxidation State | Coordination | Geometry | Key Finding |

| [CrIVO(ehbaH)2]0 | Cr(IV) | Five-coordinate | Distorted trigonal bipyramidal | Structure is close to the Cr(V) complex, differing by protonation of the ligand's alcoholato groups. sphinxsai.comnih.gov |

| [CrVO(ehba)2]- | Cr(V) | Five-coordinate | Distorted trigonal bipyramidal | Structure remains consistent in solution with excess ligand. nih.gov |

| [CrIII(ehbaH)2(H2O)2]+ | Cr(III) | Six-coordinate | Octahedral | Differs significantly in coordination and geometry from the Cr(IV) and Cr(V) complexes. nih.gov |

This interactive table summarizes the structural insights for chromium complexes with ethyl 2-hydroxybutanoate ligands, as elucidated by XAS analysis. sphinxsai.comnih.gov

These studies show that the Cr(IV) complex differs from the Cr(V) complex by the protonation of the ligand's alcoholato groups, resulting in a significant elongation of the Cr-O bonds (from 1.8 Å in Cr(V) to 2.0 Å in Cr(IV)). nih.gov This structural insight is crucial for understanding the differing reactivities of these complexes.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. thermofisher.com This makes it an invaluable tool for studying paramagnetic species such as free radicals and many transition metal complexes, which are often key intermediates in reaction mechanisms. thermofisher.comresearchgate.net EPR provides information about the electronic structure of the paramagnetic center and its interaction with the surrounding environment. acs.org

In the context of ethyl 2-hydroxybutanoate, reactions involving transition metals can lead to the formation of paramagnetic intermediates. For instance, the chromium(V) and chromium(IV) complexes formed with 2-ethyl-2-hydroxybutanoate, [CrVO(ehba)2]- and [CrIVO(ehbaH)2]0, are paramagnetic due to the d1 and d2 electron configurations of the chromium ions, respectively. sphinxsai.comnih.gov

While XAS provides structural data, EPR spectroscopy can be used to characterize these complexes further. The EPR spectrum would confirm the presence of the unpaired electron(s) and provide data on the g-factor and hyperfine coupling constants. This information helps to describe the electronic ground state of the metal ion and the nature of the bonding with the ethyl 2-hydroxybutanoate ligands. The technique is also essential for studying electron transfer processes, where radical intermediates are often formed.

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for kinetic analysis, which involves monitoring the change in concentration of reactants or products over time. Many chemical reactions, particularly those involving transition metal complexes, are accompanied by a change in color. This change corresponds to a change in the absorption of light in the UV or visible range, which can be precisely measured. researchgate.net

The formation and subsequent reactions of the colored chromium complexes with ethyl 2-hydroxybutanoate can be monitored using UV-Vis spectrophotometry. For example, the oxidation of organic substrates like alcohols or α-hydroxy acids by chromium(VI) is routinely studied by monitoring the disappearance of the characteristic yellow color of Cr(VI) or the appearance of intermediates like Cr(V) or the final Cr(III) product. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used analytical tools for the structural characterization of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both 1H and 13C NMR spectra are used to confirm the identity and purity of ethyl 2-hydroxybutanoate.

The structure of ethyl 2-hydroxybutanoate, CCC(C(=O)OCC)O, contains several distinct proton and carbon environments, which give rise to a unique set of signals in the NMR spectra. The chemical shift of each signal indicates the electronic environment of the nucleus, while the splitting pattern (in 1H NMR) reveals the number of neighboring protons, and the integration gives the relative number of protons responsible for the signal.

Table 3: Predicted 1H NMR Spectral Data for Ethyl 2-hydroxybutanoate

| Group | Approximate Chemical Shift (ppm) | Splitting Pattern | Integration |

| -CH2-CH3 (butanoate chain) | ~0.9 | Triplet | 3H |

| -CH2-CH3 (butanoate chain) | ~1.7 | Multiplet | 2H |

| -CH(OH)- | ~4.0 | Triplet | 1H |

| -O-CH2-CH3 (ester) | ~4.2 | Quartet | 2H |

| -O-CH2-CH3 (ester) | ~1.2 | Triplet | 3H |

| -OH | Variable | Singlet (broad) | 1H |

This interactive table presents the predicted proton NMR characteristics for ethyl 2-hydroxybutanoate based on its known structure.

By analyzing the number of signals, their chemical shifts, splitting patterns, and integration, the complete structure of ethyl 2-hydroxybutanoate can be confirmed. This non-destructive technique is fundamental for verifying the product of a chemical synthesis.

Theoretical and Computational Studies on Ethyl 2 Hydroxybutanoate

Mechanistic Investigations through Kinetic Modeling

Kinetic modeling plays a crucial role in understanding the reaction mechanisms involving ethyl 2-hydroxybutanoate (B1229357). By examining reaction rates under various conditions, researchers can elucidate the pathways and transition states involved in its formation and conversion.

One area of investigation has been the upgrading of ethanol (B145695) to 1-butanol (B46404), a process where various C4 products can be formed. osti.gov Kinetic experiments, coupled with computational models, help to determine the predominant reaction routes. For instance, at temperatures below 573 K, the yield of 1-butanol is low. However, as the temperature increases to 673 K, the formation of aldol (B89426) intermediates and subsequently crotonaldehyde (B89634) (CRO) and 1-butanol becomes more significant, suggesting a shift in the dominant reaction mechanism. osti.gov

A proposed kinetic model for the formation of 1-butanol from ethanol at 673 K is based on the aldol route. The rate expression derived from this model is:

rBuOH = (PEtOH^2) / (αPEtOH^2 + β)

This equation describes the rate of 1-butanol formation (rBuOH) as a function of the partial pressure of ethanol (PEtOH), where α and β are constants derived from the kinetic parameters of the elementary steps in the reaction mechanism. osti.gov This model was found to adequately describe the experimental data at 673 K and 1.1 bar total pressure for ethanol partial pressures ranging from 0 to 20 kPa. osti.gov

Furthermore, kinetic isotope effects provide deeper mechanistic insights. In the ruthenium-catalyzed amidation of alcohols, the kinetic isotope effect for the reaction of a deuterated alcohol was found to be 2.29 ± 0.15. dtu.dk This value suggests that the cleavage of the C-H bond is not the sole rate-determining step but is one of several slow steps in the catalytic cycle. dtu.dk

In the context of enzymatic reactions, steady-state kinetics are used to dissect the mechanism of enzymes like (R)-3-hydroxybutyrate dehydrogenase. Initial velocity patterns can indicate whether the reaction follows a sequential or ping-pong mechanism. For this particular enzyme, the patterns suggested a sequential mechanism, ruling out a rapid equilibrium ordered addition of substrates. nih.gov

Table 1: Parameters from Kinetic Modeling Studies

| Parameter | Value/Observation | Context |

| Optimal Temperature for Butanol Production | > 573 K | Ethanol to Butanol Upgrading |

| Kinetic Isotope Effect (kH/kD) | 2.29 ± 0.15 | Ruthenium-catalyzed amidation of alcohols |

| Enzymatic Reaction Mechanism | Sequential | (R)-3-hydroxybutyrate dehydrogenase |

| NADH Binding Affinity (KD) | 7 ± 2 µM | PaHBDH |

| NADH Binding Affinity (KD) | 14 ± 8 µM | AbHBDH |

Molecular Dynamics Simulations and Computational Approaches

Molecular dynamics (MD) simulations and other computational methods are powerful tools for investigating the behavior of ethyl 2-hydroxybutanoate at an atomic level. nih.gov These techniques provide insights into conformational stability, interactions with other molecules, and solubilization processes. nih.gov

Metadynamics, a variant of MD simulations, has been employed to study the thermodynamically stable conformations of 2-hydroxybutyrate ions at the surfaces of rutile (TiO2) crystals. acs.org These simulations revealed that the stability of the most stable conformation of the 2-hydroxybutyrate ion was higher at the {110} plane than at the {001} plane of the rutile crystal. acs.org The potential parameters for the 2-hydroxybutyrate ion in these simulations were determined using the general AMBER force field (GAFF). acs.org

MD simulations are also utilized to understand the interactions between molecules like 3-hydroxybutyrate (B1226725) (a related compound) and polymers in the context of developing molecularly imprinted polymers (MIPs). jppres.com By running simulations for extended periods (e.g., 100 ns), researchers can explore the dynamic behavior, stability, and key interactions within these complexes. jppres.com Such studies are crucial for designing MIPs with high selectivity and affinity for target molecules. jppres.com

The general protocol for such MD simulations involves:

Obtaining the initial structures of the molecules of interest.

Preparing these structures using visualization software.

Running the simulation using a program like GROMACS, which calculates the forces between atoms and integrates their equations of motion. jppres.com

These computational approaches are not limited to material science applications. In toxicology, MD simulations help to understand the interactions between chemicals and biological systems, such as proteins and DNA. nih.gov

Table 2: Key Findings from Molecular Dynamics and Computational Studies

| System Studied | Computational Method | Key Finding |

| 2-hydroxybutyrate on TiO2 rutile | Metadynamics | More stable on the {110} plane than the {001} plane. |

| 3-hydroxybutyrate with polymers | Molecular Dynamics | Provides insights into binding mechanisms for designing MIPs. jppres.com |

| General chemical-biomolecule interactions | Molecular Dynamics | Elucidates interactions between chemicals and proteins/DNA. nih.gov |

Quantum Chemical Calculations Related to Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction pathways at the electronic level. nih.gov These methods allow for the determination of transition state structures, activation energies, and reaction mechanisms that are often difficult to probe experimentally.

For instance, in the study of the ethanol-to-butanol upgrading reaction over MgO catalysts, density functional theory (DFT) calculations were used to propose distinct reaction routes. osti.gov These calculations helped to understand the electronic structure of the active sites and reaction intermediates, revealing that the predominance of different pathways is dependent on the reaction temperature. osti.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations are particularly useful for studying enzymatic reactions. In the investigation of (R)-3-hydroxybutyrate dehydrogenase, QM/MM calculations, using crystal structures as a starting point, predicted a higher activation energy for the reduction of 3-oxovalerate by the mesophilic enzyme compared to its psychrophilic counterpart. nih.gov This finding was in agreement with experimental observations of higher reaction rates for the psychrophilic enzyme. nih.gov The process for these calculations typically involves:

Optimization of a mobile molecular mechanics (MM) region.

Transition-state optimizations using eigenvector-following algorithms.

Frequency calculations to confirm the nature of stationary points.

Final single-point energy calculations at a high level of theory. nih.gov

Furthermore, automated reaction path exploration methods can be used to create a network of possible reactions and predict product yields under specific conditions. nih.gov This approach has been successfully applied to predict the products of reactions involving difluorocarbene, with computational yields showing good agreement with experimental results. nih.gov

Table 3: Applications of Quantum Chemical Calculations

| Reaction/System | Computational Method | Information Obtained |

| Ethanol-to-Butanol Upgrading | DFT | Proposed reaction routes and temperature dependence. osti.gov |

| (R)-3-hydroxybutyrate dehydrogenase | QM/MM | Activation energies and mechanistic insights into enzyme catalysis. nih.gov |

| Three-component reactions | Automated Reaction Path Exploration | Prediction of reaction products and yields. nih.gov |

Pharmacophore Modeling for Receptor Interactions

Pharmacophore modeling is a powerful ligand-based approach used to identify the essential structural features of molecules that are responsible for their biological activity at a receptor site. mdpi.com This method is particularly valuable when the three-dimensional structure of the receptor is unknown. mdpi.com

The development of a pharmacophore model typically involves:

Identifying a set of active molecules.

Generating conformers for each molecule.

Identifying common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. mdpi.com

Aligning the molecules and generating pharmacophore hypotheses.

Scoring and validating the hypotheses to identify the most significant model. mdpi.com

For example, in a study of odorant molecules, pharmacophore hypotheses were generated consisting of features like two hydrogen bond acceptors (A) and one hydrophobic group (H). mdpi.com The geometry of these features, including distances and angles, is critical for defining the pharmacophore.

Pharmacophore models can also be used to screen large chemical databases to identify new molecules with potential biological activity. nih.gov The performance of a pharmacophore model can be evaluated using metrics such as the receiver operating characteristic (ROC) curve, where an area under the curve (AUC) between 0.75 and 0.8 indicates good predictive accuracy. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of specific stereoisomers of Ethyl 2-hydroxybutanoate (B1229357) is crucial for its application in pharmaceuticals and other specialized fields. Current research is focused on developing synthetic pathways that offer high enantioselectivity and yield.

One promising approach involves the regioselective thiolysis of epoxybutanoates mediated by scandium triflate, followed by reductive cleavage. This method has been shown to produce butyl (S)-2-hydroxybutanoate, a closely related compound, with stereochemical retention and in quantitative yield. researchgate.net Another novel method utilizes a one-step conversion of butyl (S)-2,3-epoxypropanoate using a combination of methylmagnesium bromide and a copper catalyst, also resulting in high yields. researchgate.net These chemical routes represent an improvement over traditional methods that often require harsh conditions and exhibit poor enantioselectivity. researchgate.net

Biocatalytic methods are also at the forefront of selective synthesis. The use of baker's yeast (Saccharomyces cerevisiae) to reduce ethyl acetoacetate (B1235776) is a well-established method for producing chiral hydroxybutanoates. chimia.ch By carefully controlling reaction conditions such as temperature and aeration, and by pre-treating the yeast, researchers can significantly enhance the enantiomeric excess of the product. chimia.ch For instance, an improved procedure involving aged yeast in an ethanol-water medium in the absence of sugar has yielded (S)-ethyl 3-hydroxybutanoate with over 90% enantiomeric excess. chimia.ch These enzymatic reductions are attractive due to their high selectivity and operation under mild conditions. acs.org

| Synthetic Method | Key Reagents/Catalysts | Target/Analog | Key Outcome |

| Regioselective Thiolysis & Reductive Cleavage | Scandium triflate | Butyl (S)-2-hydroxybutanoate | Quantitative yield, stereochemical retention researchgate.net |

| Stereo-specific Ring-opening | Methylmagnesium bromide, Copper catalyst | Butyl (S)-2-hydroxybutanoate | High yield, one-step conversion researchgate.net |

| Yeast Reduction | Saccharomyces cerevisiae | (S)-ethyl 3-hydroxybutanoate | >90% enantiomeric excess chimia.ch |

| Enzymatic Hydrolysis | Subtilisin A | α-substituted propionic acid | 99% enantiomeric excess acs.org |

Exploration of New Catalytic Systems for Sustainable Production

The shift towards green chemistry has spurred research into sustainable methods for producing Ethyl 2-hydroxybutanoate and related compounds, often utilizing biomass as a feedstock. A significant development is the direct conversion of cellulose (B213188) into valuable chemicals. Research has demonstrated that a mesoporous Zr-SBA-15 silicate (B1173343) catalyst can effectively convert cellulose in supercritical ethanol-water solutions to produce ethyl lactate (B86563) and Ethyl 2-hydroxybutanoate. researchgate.net This approach leverages renewable resources to synthesize key chemical intermediates. researchgate.net

Biocatalysis offers another powerful avenue for sustainable production. Enzymes like carbonyl reductases and alcohol dehydrogenases are being engineered for higher efficiency and stability. For example, a carbonyl reductase from Neurospora crassa (NcCR) has been shown to effectively reduce various ketoesters to their corresponding hydroxyesters. uni-duesseldorf.de Furthermore, researchers have successfully engineered alcohol dehydrogenase to enhance its catalytic efficiency for producing ethyl (R)-4-chloro-3-hydroxybutyrate, a related chiral intermediate. nih.govacs.org Through strategies like modifying the active center and substrate channel, a mutant enzyme was created with a nearly four-fold increase in catalytic efficiency (kcat/Km). nih.govacs.org These biocatalytic systems operate under mild conditions, reduce waste, and minimize the need for protecting groups, aligning with the principles of sustainable chemistry. acs.org

| Catalytic System | Feedstock | Product(s) | Significance |

| Mesoporous Zr-SBA-15 silicate | Cellulose | Ethyl lactate, Ethyl 2-hydroxybutanoate | Direct conversion from biomass researchgate.net |

| Carbonyl Reductase (NcCR) | Ketoesters | Hydroxyesters | Biocatalytic reduction uni-duesseldorf.de |

| Engineered Alcohol Dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutyrate | 4.55-fold increase in specific enzyme activity nih.govacs.org |

| Tin-based catalysts | Tetrose sugars | Methyl vinyl glycolate, Methyl-4-methoxy-2-hydroxybutanoate | Cascade reactions from sugar feedstock rsc.org |

Advanced Characterization of Transient Intermediates in Redox Processes

Understanding the redox behavior of Ethyl 2-hydroxybutanoate and its derivatives is critical, particularly in biological systems and catalytic reactions where electron transfer is key. Research has utilized electrochemical and spectroscopic methods to study the transient species formed during redox reactions.

Studies on chromium complexes with the closely related 2-ethyl-2-hydroxybutanoate ligand have been particularly insightful. These investigations have successfully stabilized and characterized atypical oxidation states of chromium, such as Cr(IV) and Cr(V). rsc.orgresearchgate.net The Cr(V)–Cr(IV) redox couple involving this ligand exhibits quasi-reversible behavior, and the Cr(V) complex shows remarkable stability. rsc.org X-ray crystallography revealed that the steric bulk of the ethyl substituents on the ligand provides a protective shield, contributing to this stability. rsc.org First-hand evidence for the formation of transient Cr(IV) intermediates has been obtained during the disproportionation of the Cr(V) complex under neutral pH conditions. acs.org

More broadly, the study of redox-active esters is a burgeoning field. researchgate.net Techniques like transient absorption spectroscopy are being employed to decode the complex interactions between photocatalysts and transition-metal catalysts in metallaphotoredox reactions. nih.govacs.org These studies reveal the formation of transient charge-transfer complexes and other short-lived species that are crucial for the catalytic cycle but are often mechanistically overlooked. acs.org The generation of carbon-centered radicals from redox-active esters via single-electron transfer (SET) is another area of intense investigation, with implications for forging new carbon-carbon and carbon-heteroatom bonds. researchgate.netsci-hub.se

Design of Next-Generation Bioactive Analogs for Targeted Applications

Ethyl 2-hydroxybutanoate serves as a valuable scaffold for the synthesis of novel bioactive molecules. Its structural features allow for modification to create analogs with tailored activities for specific biological targets. lookchem.com

In another study, analogs of the natural product Goodyeroside A were designed and synthesized to evaluate their hepatoprotective activity. mdpi.com This synthesis utilized a chiral β-hydroxy ester synthon, demonstrating how the core butanoate structure can be elaborated with different substituents to create potentially therapeutic compounds. mdpi.com The research found that analogs bearing aromatic substituents at the α-carbonyl position showed promising activity. mdpi.com Similarly, clofibrate (B1669205) analogues have been prepared from ethyl 2-(4-chlorophenoxy)-3-hydroxybutanoate for biological evaluation. researchgate.net These studies underscore the potential of using Ethyl 2-hydroxybutanoate as a starting point for developing next-generation drugs and bioactive probes. nih.govmdpi.com

| Analog Library | Scaffold/Starting Material | Target Application | Key Finding |

| CAI-1 Ester Analogs | Racemic Ethyl 2-hydroxybutanoate | Quorum Sensing Inhibition (Vibrio cholerae) | Tail modifications significantly alter biological activity nih.gov |

| Goodyeroside A Analogs | Chiral β-hydroxy ester | Hepatoprotective Activity | Analogs with aromatic substituents showed higher activity mdpi.com |

| Clofibrate Analogs | Ethyl 2-(4-chlorophenoxy)-3-hydroxybutanoate | PPARα Agonist | Designed modifications led to loss of activity researchgate.net |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully grasp the biological roles and mechanisms of action of Ethyl 2-hydroxybutanoate and its analogs, researchers are turning to multi-omics approaches. This strategy integrates data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of cellular responses. nih.gov

While direct multi-omics studies on Ethyl 2-hydroxybutanoate are still emerging, research on related molecules provides a clear blueprint. For instance, multi-omics investigations into fatty acid esters of hydroxy fatty acids (FAHFAs) are helping to unravel their roles in diabetes, inflammation, and cancer. researchgate.net In one study, a combination of proteomics, metabolomics, and lipidomics was used to determine the mechanism of action of an anti-tubercular fatty acid analog. nih.gov This integrated approach revealed that the compound disrupted mycolic acid biosynthesis, a critical pathway in Mycobacterium tuberculosis. nih.gov

In plant science, multi-omics has been used to identify the genetic basis for the production of flavor-active esters in oranges. biorxiv.org By correlating volatile compound profiles (metabolomics) with gene expression data (transcriptomics), researchers identified a novel alcohol acyltransferase gene responsible for the synthesis of key esters. biorxiv.org Similarly, in peach post-harvest ripening, integrating microarray data with volatile organic compound analysis has identified genes correlated with the production of major aromatic compounds, including various esters. mdpi.com These examples highlight the power of multi-omics to connect the presence of a specific compound like an ester to its genetic origins and its broader impact on metabolic networks, paving the way for a deeper, systems-level understanding of Ethyl 2-hydroxybutanoate's biological significance. researchgate.net

Q & A

Q. What are the most reliable methods for synthesizing Ethyl 2-hydroxybutanoate with high enantiomeric purity?

Ethyl 2-hydroxybutanoate can be synthesized via enzymatic esterification or chemical catalysis. For enantioselective synthesis, lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) in non-aqueous media are effective, achieving >90% enantiomeric excess (ee) under optimized conditions (pH 7.0–8.0, 30–40°C) . Chemical routes may involve asymmetric hydrogenation of α-ketobutyrate derivatives using chiral catalysts like Ru-BINAP complexes. Post-synthesis, chiral HPLC (e.g., Chiralpak® IA column) is recommended for purity validation .

Q. How can the structural integrity of Ethyl 2-hydroxybutanoate be confirmed after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester’s structure. Key signals include a triplet for the ethyl group’s CH₃ (δ 1.2–1.3 ppm) and a singlet for the hydroxyl proton (δ 2.5–3.0 ppm, exchangeable in D₂O). Fourier-transform infrared spectroscopy (FTIR) should confirm the ester carbonyl stretch (~1740 cm⁻¹) and hydroxyl band (~3400 cm⁻¹). X-ray crystallography is definitive for resolving stereochemical ambiguities .

Q. What analytical techniques are suitable for quantifying Ethyl 2-hydroxybutanoate in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) provides high sensitivity (LOD ≤ 0.1 ppm). Derivatization using BSTFA enhances volatility. Alternatively, reverse-phase HPLC with UV detection (210 nm) is effective for aqueous samples. Calibration curves must be validated against certified reference materials (CRMs) to ensure accuracy .

Advanced Research Questions

Q. How do kinetic parameters of Ethyl 2-hydroxybutanoate’s enzymatic degradation vary across pH and temperature gradients?

The enzyme 2-hydroxybutanoate dehydrogenase (EC 1.1.1.27) catalyzes its oxidation to 2-oxobutanoate with NAD⁺ as a cofactor. Kinetic studies show a Kₘ of 3.0 × 10⁻³ M at pH 8.0 and 298.65 K, but this decreases by 40% at pH 7.0. Arrhenius plots reveal an activation energy (Eₐ) of ~45 kJ/mol. Discrepancies in reported Kₘ values may stem from enzyme isoforms or assay conditions; use stopped-flow spectrophotometry to resolve these .

Q. What computational models predict the metabolic fate of Ethyl 2-hydroxybutanoate in mammalian systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model its hydrolysis to 2-hydroxybutyric acid, a known metabolite linked to ketosis. In silico docking studies with human carboxylesterase 1 (CES1) predict binding affinities (ΔG) of −8.2 kcal/mol. Validate predictions using LC-MS/MS to track isotopic labeling (e.g., ¹³C) in hepatocyte cultures .

Q. How can enantiomeric cross-contamination be minimized during large-scale purification?

Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase achieves >99% ee. Optimize mobile phase composition (hexane:isopropanol, 90:10 v/v) and flow rate (2 mL/min). For industrial-scale separations, integrate crystallization with chiral additives (e.g., L-proline) to enhance yield .

Q. What experimental designs address contradictions in reported bioactivity data for Ethyl 2-hydroxybutanoate?

Contradictions may arise from assay variability (e.g., cell line differences). Use a factorial design to test variables:

- Factors : Concentration (0.1–10 mM), exposure time (24–72 h), cell type (HEK293 vs. HepG2).

- Response : Cytotoxicity (MTT assay) and oxidative stress markers (ROS via DCFH-DA). Apply ANOVA and post-hoc Tukey tests to identify significant interactions. Replicate studies ≥3 times to ensure reproducibility .

Methodological Best Practices

- Data Analysis : Use principal component analysis (PCA) to deconvolute overlapping GC-MS peaks in multicomponent samples .

- Ethical Compliance : For in vivo studies, follow institutional guidelines for humane endpoints and sample sizes justified by power analysis .

- Uncertainty Reporting : Quantify instrument error (e.g., ±0.5% for HPLC) and propagate uncertainties using the GUM (Guide to the Expression of Uncertainty in Measurement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.